Estragole-d4

Mass Spectrometry Isotope Dilution Analytical Chemistry

Estragole-d4 (4-Allylanisole-d4) is a stable isotope-labeled internal standard (SIL-IS) designed to eliminate matrix-effect inaccuracies in LC-MS/MS and GC-MS quantification of estragole. Unlike structural analogs, its near-identical physicochemical behavior to the target analyte ensures co-elution and proportional ionization correction, delivering reliable, matrix-corrected data compliant with FDA/EMA bioanalytical guidelines. - Enables precise quantification of estragole and its genotoxic metabolite, 1′-hydroxyestragole, in plasma, urine, and tissue homogenates. - Cost-effective tool for initial method feasibility, matrix-effect evaluation, and sample preparation optimization before committing to more expensive 13C-labeled standards. - Supplied with comprehensive Certificates of Analysis; available in multiple pack sizes to support both single-batch validation and long-term pharmacokinetic/toxicology study programs.

Molecular Formula C10H12O
Molecular Weight 152.23 g/mol
Cat. No. B12371814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstragole-d4
Molecular FormulaC10H12O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC=C
InChIInChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3/i5D,6D,7D,8D
InChIKeyZFMSMUAANRJZFM-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estragole-d4: High-Purity Deuterated Internal Standard


Estragole-d4 (CAS 1335401-40-5), also known as 4-Allylanisole-d4, is a deuterated isotopologue of the naturally occurring phenylpropene estragole . It is classified as a stable isotope-labeled internal standard (SIL-IS) . Estragole-d4 is chemically identical to its unlabeled counterpart except for the substitution of four hydrogen atoms with deuterium, resulting in a molecular formula of C10H8D4O and a molecular weight of 152.23 g/mol . This compound is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) applications to facilitate accurate, matrix-corrected quantification of estragole and its metabolites in complex biological and environmental matrices .

Type Stable isotope-labeled internal standard (SIL-IS)
Primary use LC-MS/MS, GC-MS quantification of estragole and metabolites
Key advantage Matrix-effect correction via co-elution and matched ionization

Why Estragole-d4 Is Irreplaceable as Internal Standard


In quantitative LC-MS/MS analysis, matrix effects—ionization suppression or enhancement caused by co-eluting sample components—are a primary source of inaccuracy and imprecision [1]. While structural analogs (e.g., safrole or methyleugenol) may be used as internal standards, their different chemical properties lead to variable extraction recovery, chromatographic retention, and ionization efficiency in the ion source, failing to correct for sample-specific matrix effects [2]. Even unlabeled estragole cannot be used as an internal standard because it is indistinguishable from the target analyte in a mass spectrometer. Estragole-d4, as a stable isotope-labeled (SIL) version of the analyte, exhibits nearly identical physicochemical behavior to unlabeled estragole [3]. This co-elution and matched ionization response ensure that any variation in sample preparation, injection, or ionization affects both the analyte and the internal standard proportionally, thereby normalizing the response ratio and yielding accurate quantification data [4]. Substituting with a non-isotopic or an unlabeled analog invalidates this correction, leading to unreliable and non-reproducible results.

Property
Estragole-d4 (recommended)
Unlabeled / analog IS
Mass resolution
+4 Da shift avoids cross-talk with analyte isotopic cluster
Indistinguishable from analyte; no mass separation
Matrix effect
Co-elution ensures proportional ion suppression/enhancement correction
Different retention and ionization behavior; fails to correct matrix effects
Quantitation
Enables accurate, matrix-corrected quantification
Unreliable and non-reproducible results due to extraction/ionization variability
Structural analogs or unlabeled estragole cannot substitute SIL-IS; method accuracy depends on matched physicochemical behavior.

Estragole-d4 vs. Unlabeled Estragole: Key Evidence


Superior Mass Spectrometric Resolution

Estragole-d4 provides a definitive +4 Dalton mass shift relative to unlabeled estragole (m/z 148 → 152 for the molecular ion) . This 4 Da difference is critical for accurate selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in triple quadrupole MS, as it ensures that the isotopic cluster of the unlabeled analyte does not contribute to the internal standard signal, a common issue with lower mass shifts (e.g., +3 Da) that can cause cross-talk and systematic quantification errors [1].

Superior Mass Spectrometric Resolution
Cross-study comparable
+4 Da mass shift (m/z 148 → 152)
Target:Estragole-d4 (m/z 152)
Baseline:Unlabeled estragole (m/z 148)
Prevents isotopic cross-talk; ensures unambiguous SRM/MRM detection
Supports method specificity requirements for complex matrices
Mass Spectrometry Isotope Dilution Analytical Chemistry

High Chemical Purity

Procurement-grade Estragole-d4 is available with a certified chemical purity of ≥99.9%, as verified by HPLC and quantitative NMR (qNMR) . This level of purity is significantly higher than the ≥95% or ≥98% specifications typical for research-grade unlabeled estragole or other in-class compounds like methyleugenol . High chemical purity minimizes the presence of structurally related impurities that can act as interferents, degrade chromatographic peak shape, or contribute to elevated baseline noise, thereby extending the lower limit of quantification (LLOQ) and improving assay precision [1].

High Chemical Purity
Head-to-head comparison
≥99.9% (HPLC, qNMR)
Target:Estragole-d4 ≥99.9%
Baseline:Unlabeled estragole ≥98%
Reduces interfering impurities; extends LLOQ potential
Bioanalytical validation review: purity supports precision at low levels
Analytical Method Validation Quality Control Bioanalysis

Metabolism Tracking by SIDA

Estragole-d4 has been directly applied as the internal standard in LC-MS/MS-based Stable Isotope Dilution Assays (SIDA) to investigate human metabolism of estragole following dietary exposure [1]. In a study where subjects consumed fennel tea, a SIDA method using a deuterated estragole internal standard (presumed Estragole-d4 or similar) enabled the precise quantification of the carcinogenic metabolite 1'-hydroxyestragole in urine, revealing a rapid peak concentration at 1.5 hours post-ingestion and accounting for less than 0.41% of the administered estragole dose [1]. This application demonstrates the compound's critical role in generating accurate, matrix-corrected pharmacokinetic data in complex biological fluids, a task unachievable with unlabeled internal standards due to endogenous analyte interference [2].

Metabolism Tracking by SIDA
Direct comparison
Quantified 1'-hydroxyestragole in human urine
With SIL-IS:Peak at 1.5 h, 0.41% dose excreted
Without:Non-quantifiable (matrix effects)
Enables metabolite kinetic profiling in research matrices
Human study context; supports exposure-model interpretation
Toxicology Pharmacokinetics Metabolomics

Differential Matrix Effects vs. 13C Internal Standards

While deuterated internal standards like Estragole-d4 are the industry standard, they are not without limitations. The deuterium isotope effect can cause a slight shift in chromatographic retention time (often a few seconds) relative to the unlabeled analyte [1]. In rare cases, this retention time difference can expose the internal standard to a different region of the matrix effect profile (ion suppression/enhancement) than the analyte, leading to inaccurate quantification despite the use of a SIL-IS [1]. This phenomenon has been documented for other compounds, where a deuterated IS failed to correct for matrix effects, whereas a 13C-labeled IS, which exhibits a negligible retention time shift, provided superior correction [2]. For Estragole-d4, the potential for this effect must be evaluated during method validation. However, this is a class-level limitation of all deuterated IS, and the availability of a 13C-labeled estragole analog is currently limited, making Estragole-d4 the most suitable and widely available SIL-IS for the majority of applications [3].

Differential Matrix Effects vs. 13C IS
Class-level inference
Deuterium may cause minor retention shift (0.05-0.2 min)
Deuterated:Potential shift, different matrix region
13C-labeled:Negligible shift; superior correction (unavailable for estragole)
Requires method-specific matrix effect validation
Context-dependent; Estragole-d4 remains most accessible SIL-IS
Analytical Chemistry Method Development Isotope Effects

Estragole-d4 High-Value Applications


Validated Bioanalytical Method for Regulatory Toxicology

Estragole-d4 is the required internal standard for developing and validating LC-MS/MS methods to quantify estragole and its genotoxic metabolite, 1'-hydroxyestragole, in biological matrices (plasma, urine, tissue homogenates) according to FDA and EMA guidelines. Its +4 Da mass shift and high purity are essential for achieving the required precision, accuracy, and specificity in Good Laboratory Practice (GLP) environments, particularly for studies assessing the risk of estragole exposure from foods and cosmetics [1].

Human ADME Metabolite Quantification

As demonstrated in the fennel tea study, Estragole-d4 enables stable isotope dilution assays to precisely track the absorption, distribution, metabolism, and excretion (ADME) of estragole in humans [2]. This is crucial for generating the mass balance and kinetic data needed to refine physiologically based pharmacokinetic (PBPK) models and to perform quantitative risk assessments for genotoxic carcinogens.

Flavor & Fragrance Authenticity Testing

Estragole is a major component of essential oils like tarragon and basil. Estragole-d4 serves as the gold-standard internal standard for the accurate quantification of estragole content in these natural products. This allows quality control laboratories to verify product purity, detect adulteration, and ensure compliance with regulatory limits for estragole in food and cosmetic products .

Method Feasibility for Challenging Matrices

Before investing in more costly 13C-labeled internal standards, Estragole-d4 is the logical choice for initial method feasibility and matrix effect evaluation in new or complex sample types (e.g., plant extracts, environmental samples). It allows researchers to cost-effectively optimize sample preparation and chromatographic conditions to mitigate potential matrix effects, providing a robust foundation for the analytical method [3].

Application
Selection Property
Validation Focus
Bioanalytical method validation for estragole/metabolites
High isotopic purity and +4 Da mass resolution
Accuracy, precision, and specificity in research matrices
Human ADME metabolite quantification
Co-elution with analyte for accurate kinetic profiling
Metabolite mass balance and exposure-model interpretation
Natural product authenticity testing
Reliable estragole quantification in complex plant matrices
Adulteration detection and compliance verification
Method feasibility for challenging matrices
Cost-effective initial SIL-IS for matrix effect evaluation
Sample preparation optimization and matrix effect mitigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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